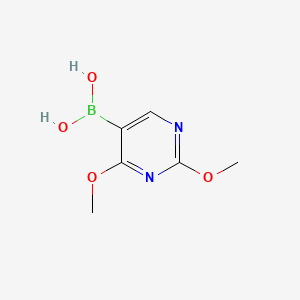

2,4-Dimethoxypyrimidine-5-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-dimethoxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGKUACPLXCVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301008905 | |

| Record name | (2,4-Dimethoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89641-18-9 | |

| Record name | (2,4-Dimethoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301008905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dimethoxypyrimidin-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethoxypyrimidine-5-boronic acid

This guide provides a comprehensive overview of the primary synthetic pathway for 2,4-dimethoxypyrimidine-5-boronic acid, a valuable reagent in chemical and pharmaceutical research. The synthesis is a two-step process commencing with the preparation of 5-bromo-2,4-dimethoxypyrimidine, followed by a lithium-halogen exchange and subsequent borylation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate the replication and optimization of this synthesis.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence starting from 5-bromo-2,4-dichloropyrimidine. The initial step involves a nucleophilic substitution of the chlorine atoms with methoxy groups, followed by a lithium-halogen exchange and subsequent reaction with a borate ester to yield the final boronic acid.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.

Step 1: Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

This procedure outlines the conversion of 5-bromo-2,4-dichloropyrimidine to 5-bromo-2,4-dimethoxypyrimidine.

Methodology:

-

A solution of sodium methoxide is prepared by carefully adding sodium metal to anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooling in an ice bath.

-

To this cooled solution, 5-bromo-2,4-dichloropyrimidine, dissolved in a minimal amount of anhydrous methanol, is added dropwise.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

Purification is achieved by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 5-bromo-2,4-dichloropyrimidine | [1] |

| Reagent | Sodium methoxide in methanol | [1] |

| Solvent | Methanol | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | Monitored by TLC | [1] |

| Purification | Column Chromatography | [1] |

Step 2: Synthesis of this compound

This section details the conversion of 5-bromo-2,4-dimethoxypyrimidine to the target boronic acid via a lithium-halogen exchange followed by borylation.

Methodology:

-

5-Bromo-2,4-dimethoxypyrimidine is dissolved in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution, and the mixture is maintained at -78 °C for a specified time to ensure complete lithium-halogen exchange.

-

Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

The mixture is extracted with an organic solvent such as ethyl acetate.

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to afford this compound as a white to off-white solid.

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2,4-dimethoxypyrimidine | [2] |

| Reagent 1 | n-Butyllithium | General Lithiation Protocols |

| Reagent 2 | Triisopropyl borate | [2] |

| Solvent | Tetrahydrofuran (THF) | General Lithiation Protocols |

| Temperature | -78 °C to Room Temperature | General Lithiation Protocols |

| Purification | Recrystallization/Column Chromatography | General Chemical Practice |

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the scale and specific reaction conditions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Typical Yield (%) |

| 5-Bromo-2,4-dimethoxypyrimidine | C₆H₇BrN₂O₂ | 219.04 | Not specified | >95 | 70-85 |

| This compound | C₆H₉BN₂O₄ | 183.96 | 117 | >98 | 60-75 |

Data compiled from commercial supplier information and typical yields for analogous reactions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the entire synthesis process.

Caption: Experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxypyrimidine-5-boronic acid is a versatile heterocyclic organic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its pyrimidine core is a common scaffold in numerous biologically active molecules, and the presence of the boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures, particularly biaryl and heteroaryl structures.

This technical guide provides a comprehensive overview of the physicochemical properties, a representative experimental protocol for its application in Suzuki-Miyaura coupling, and a discussion of its significance in research and development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₉BN₂O₄ | [1] |

| Molecular Weight | 183.96 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 113-117 °C | |

| Solubility | Soluble in DMSO (100 mg/mL) | |

| Purity (Assay) | Typically available in 90% to >98% purity | [1] |

| Common Impurities | May contain 5-bromo-2,4-dimethoxypyrimidine and varying amounts of its corresponding anhydride. | [1] |

| Storage Conditions | Recommended storage at 2-8°C for short-term and -20°C for long-term (up to 3 years for the powder). | |

| Solution Storage | Stock solutions in solvent should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). | [2] |

| CAS Number | 89641-18-9 | [1] |

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2,4-dimethoxypyrimidin-5-yl moiety onto various molecular scaffolds. Below is a general, representative protocol for a microwave-assisted Suzuki-Miyaura coupling reaction.

Disclaimer: This protocol is a general guideline and may require optimization based on the specific substrate, desired scale, and available laboratory equipment.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., aryl bromide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate [K₂CO₃])

-

Solvent system (e.g., 1,4-dioxane and water)

-

Inert gas (Argon or Nitrogen)

-

Microwave reactor

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

-

Reaction Setup:

-

To a microwave reaction vial, add the aryl halide (1.0 eq), this compound (1.0-1.5 eq), and potassium carbonate (2.0-3.0 eq).

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.5-5 mol%).

-

The reaction vessel is sealed and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with argon three times).

-

-

Solvent Addition:

-

Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.

-

-

Microwave-Assisted Reaction:

-

Place the sealed vial into the microwave reactor.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) for a specified time (e.g., 15-30 minutes).[3] The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is then purified by a suitable method, most commonly column chromatography on silica gel, to yield the desired coupled product.

-

Characterization:

The final product should be characterized using standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Boronic acids and their derivatives have gained significant traction in medicinal chemistry, with several boron-containing drugs, such as Bortezomib, Ixazomib, and Vaborbactam, receiving FDA approval.[4][5] The pyrimidine scaffold is also a well-established pharmacophore present in a wide array of therapeutic agents.

The use of this compound allows for the efficient synthesis of novel pyrimidine-containing compounds. These compounds are of great interest in drug discovery programs targeting a variety of diseases. For instance, pyrimidine derivatives are investigated as kinase inhibitors for anti-cancer therapies.[6] The ability to readily form C-C bonds via Suzuki coupling makes this compound a valuable tool for generating libraries of diverse compounds for high-throughput screening and lead optimization in the pharmaceutical industry.

References

An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid (CAS: 89641-18-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxypyrimidine-5-boronic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a pyrimidine ring functionalized with a boronic acid group, make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 89641-18-9 | [2] |

| Molecular Formula | C₆H₉BN₂O₄ | [2] |

| Molecular Weight | 183.96 g/mol | [2] |

| Melting Point | 113-117 °C | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | ≥90% | [2] |

| Storage Temperature | 2-8°C | [2] |

Solubility: Information regarding its solubility is not extensively detailed in the available literature, but boronic acids are generally soluble in polar organic solvents.

Stability: This compound is known to be moisture-sensitive, a common characteristic of boronic acids.[4] It may also contain varying amounts of its anhydride.[3]

Synthesis

A common synthetic route to this compound involves a lithium-halogen exchange reaction starting from 5-bromo-2,4-dimethoxypyrimidine, followed by reaction with a borate ester.

Experimental Protocol: Synthesis from 5-Bromo-2,4-dimethoxypyrimidine

This protocol is based on established methods for the synthesis of aryl and heteroaryl boronic acids.

Materials:

-

5-Bromo-2,4-dimethoxypyrimidine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (1M)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-bromo-2,4-dimethoxypyrimidine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1M hydrochloric acid until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

DOT Script for Synthesis Workflow:

References

- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 2. 2,4-二甲氧基-5-嘧啶硼酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of 2,4-Dimethoxypyrimidine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed structural analysis of 2,4-dimethoxypyrimidine-5-boronic acid, a key building block in medicinal chemistry and drug discovery. The document outlines a robust synthetic protocol, comprehensive spectroscopic characterization, and crystallographic analysis methodologies. All quantitative data is presented in structured tables for clarity and comparative purposes. Experimental workflows and molecular structures are visualized using Graphviz diagrams to facilitate understanding of the core concepts. This guide is intended to serve as a comprehensive resource for researchers engaged in the synthesis and application of novel pyrimidine derivatives.

Introduction

This compound is a versatile heterocyclic compound of significant interest in the field of medicinal chemistry. Its utility primarily stems from its capacity to participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex molecular architectures. The pyrimidine core is a common motif in numerous biologically active compounds, and the introduction of a boronic acid moiety at the 5-position provides a strategic handle for molecular elaboration in drug design and development. A thorough understanding of its structural characteristics is paramount for its effective application.

Molecular Structure

The molecular structure of this compound is characterized by a central pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and a boronic acid group at position 5.

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through a lithiation-borylation reaction starting from 5-bromo-2,4-dimethoxypyrimidine. This precursor is commercially available or can be synthesized from 5-bromouracil.

Synthesis of 5-Bromo-2,4-dimethoxypyrimidine

A plausible synthetic route involves the reaction of 5-bromo-2,4-dichloropyrimidine with sodium methoxide.

Experimental Protocol:

-

To a solution of sodium methoxide in methanol, 5-bromo-2,4-dichloropyrimidine is added dropwise at a controlled temperature (e.g., 0-10 °C).

-

The reaction mixture is stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 5-bromo-2,4-dimethoxypyrimidine.

Synthesis of this compound

Experimental Protocol:

-

A solution of 5-bromo-2,4-dimethoxypyrimidine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., Argon, Nitrogen).

-

A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the reaction mixture, and the resulting solution is stirred for a short period to ensure complete lithium-halogen exchange.

-

Triisopropyl borate is then added dropwise at -78 °C, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of an aqueous acid (e.g., 1 M HCl).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by recrystallization or column chromatography.

Structural Characterization Data

A comprehensive structural characterization of this compound involves a combination of spectroscopic and crystallographic techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the title compound.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | H-6 |

| ~8.20 | s (br) | 2H | B(OH)₂ |

| ~4.00 | s | 3H | OCH₃ (C4) |

| ~3.95 | s | 3H | OCH₃ (C2) |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C4 |

| ~165.0 | C2 |

| ~160.0 | C6 |

| ~105.0 | C5 (ipso-carbon, often weak or not observed) |

| ~55.0 | OCH₃ (C4) |

| ~54.5 | OCH₃ (C2) |

Table 3: Mass Spectrometry Data (ESI+)

| m/z (calculated) | m/z (observed) | Ion Formation |

| 185.0734 | [To be determined] | [M+H]⁺ |

| 207.0553 | [To be determined] | [M+Na]⁺ |

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and crystal packing.

Experimental Protocol for Crystallization:

-

Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetone, ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature, followed by further cooling at a lower temperature (e.g., 4 °C).

-

Collect the resulting crystals by filtration.

Data Collection and Structure Refinement:

A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K). The structure is solved using direct methods and refined by full-matrix least-squares on F².

Expected Crystallographic Parameters:

Based on analogous structures, such as (2-benzyloxypyrimidin-5-yl)boronic acid, one might expect a monoclinic or orthorhombic crystal system. The boronic acid moiety is likely to form hydrogen-bonded dimers in the solid state.

Table 4: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [To be determined] |

| b (Å) | [To be determined] |

| c (Å) | [To be determined] |

| β (°) | [To be determined] |

| Volume (ų) | [To be determined] |

| Z | 4 |

| R-factor | [To be determined] |

Logical Workflow for Structural Analysis

The comprehensive structural elucidation of this compound follows a logical progression from synthesis to detailed analysis.

Conclusion

This technical guide provides a foundational understanding of the structural analysis of this compound. The outlined synthetic and analytical protocols offer a practical framework for researchers in the pharmaceutical and chemical sciences. The presented data, while based on established chemical principles and analogous compounds, serves as a robust starting point for in-depth experimental investigation. Further research to obtain and publish a complete experimental dataset for this compound is highly encouraged to enrich the scientific literature.

A Theoretical and Computational Whitepaper on 2,4-Dimethoxypyrimidine-5-boronic acid: Exploring its Physicochemical and Drug-like Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethoxypyrimidine-5-boronic acid is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable building block for the synthesis of complex organic molecules, including novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines a detailed protocol for its in-depth theoretical and computational analysis. Such studies are crucial for understanding its electronic structure, reactivity, and potential as a pharmacophore. While specific theoretical investigations on this molecule are not extensively available in current literature, this paper establishes a framework for such an analysis based on established quantum chemical methods applied to related pyrimidine systems.[2][3]

Introduction

Pyrimidine derivatives are of immense interest in drug discovery due to their presence in numerous biologically active compounds, including anticancer and anti-inflammatory drugs.[1] The incorporation of a boronic acid moiety introduces unique chemical properties, enabling applications such as covalent inhibition and biosensing. This guide focuses on this compound, a compound at the intersection of these two important chemical classes. A thorough theoretical understanding of its properties can accelerate its application in drug design and development.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₆H₉BN₂O₄ | [1][4] |

| Molecular Weight | 183.96 g/mol | [1] |

| CAS Number | 89641-18-9 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 113-117 °C | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Table 1: Physicochemical Properties of this compound.

Proposed Theoretical Investigation Workflow

To fully characterize the properties of this compound, a systematic theoretical investigation is proposed. The following workflow, illustrated in the diagram below, outlines the key computational steps.

Workflow for the theoretical investigation of this compound.

Detailed Experimental and Computational Protocols

Quantum Chemical Calculations

This protocol is based on methodologies successfully applied to the study of pyrimidine derivatives.[2][3]

-

Software: Gaussian 16 or a similar quantum chemistry software package.

-

Methodology: Density Functional Theory (DFT) is recommended for a good balance of accuracy and computational cost.

-

Functional and Basis Set: The B3LYP functional with the 6-31+G(d,p) basis set is a suitable starting point for geometry optimization and electronic property calculations.[2]

-

Solvent Effects: To simulate a biological environment, the SM8 aqueous solvent model or the Polarizable Continuum Model (PCM) should be employed.[2]

-

Geometry Optimization: The molecular structure of this compound will be optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Electronic Property Calculation:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated to determine the molecule's electronic excitability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

-

-

Spectroscopic Simulation:

-

NMR: The Gauge-Independent Atomic Orbital (GIAO) method will be used to predict the ¹H and ¹³C NMR chemical shifts.

-

-

Reactivity Descriptors: Fukui functions and dual descriptors will be calculated to provide a quantitative measure of local reactivity.

Molecular Docking

To explore its potential as a drug candidate, molecular docking studies can be performed. Based on literature for similar compounds, a potential target is the Valosin-containing protein (VCP/p97).[5]

-

Software: AutoDock, Glide, or similar molecular docking software.

-

Target Preparation: The crystal structure of the target protein (e.g., VCP/p97) will be obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands will be removed, and hydrogen atoms will be added.

-

Ligand Preparation: The 3D structure of this compound, optimized from the quantum chemical calculations, will be prepared by assigning charges and defining rotatable bonds.

-

Docking Simulation: The ligand will be docked into the active site of the prepared protein target. The simulation will generate a series of possible binding poses.

-

Analysis: The resulting poses will be analyzed based on their binding energy and interactions with key amino acid residues in the active site.

Predicted Data and Interpretation

While experimental and calculated data for this specific molecule is sparse, the proposed theoretical studies would yield the quantitative data presented in the following tables.

| Parameter | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -X.xx eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | +Y.yy eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Z.zz eV | Indicates the chemical reactivity and kinetic stability of the molecule. |

| Dipole Moment | D.dd Debye | Provides insight into the overall polarity of the molecule. |

| Mulliken Atomic Charges | C1: a, N1: b, O1: c, B1: d, ... | Indicates the partial charge on each atom, predicting reactive sites. |

Table 2: Predicted Electronic Properties of this compound.

| Bond/Angle/Dihedral | Predicted Value (Å or °) |

| C-B Bond Length | |

| B-O Bond Length | |

| C-N Bond Lengths | |

| C-O Bond Lengths | |

| C-N-C Bond Angle | |

| O-B-O Bond Angle | |

| Pyrimidine Ring Dihedral |

Table 3: Predicted Optimized Geometrical Parameters for this compound.

Potential Biological Signaling Pathway Involvement

Derivatives of pyrimidine boronic acids have been investigated as inhibitors of VCP/p97, a key protein in the ubiquitin-proteasome system.[5] Inhibition of VCP/p97 can disrupt protein homeostasis and induce apoptosis in cancer cells. A simplified representation of this signaling pathway is shown below.

Potential inhibition of the VCP/p97 pathway by a this compound derivative.

Conclusion

This compound presents a promising scaffold for the development of novel chemical entities in both medicinal chemistry and materials science. This guide has summarized its known properties and provided a detailed framework for a comprehensive theoretical investigation. The proposed computational studies, encompassing quantum chemical calculations and molecular docking, would provide invaluable insights into its electronic structure, reactivity, and potential as a targeted therapeutic. The methodologies and workflows outlined herein serve as a robust starting point for researchers aiming to unlock the full potential of this versatile molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Green synthesis, spectroscopic and quantum chemical calculations of some pyrimidine derivatives [ouci.dntb.gov.ua]

- 4. This compound [oakwoodchemical.com]

- 5. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,4-Dimethoxypyrimidine-5-boronic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,4-Dimethoxypyrimidine-5-boronic acid in organic solvents. A comprehensive review of available scientific literature and technical data sheets reveals a notable absence of specific quantitative solubility data for this particular compound. This data gap is not uncommon for specialized boronic acids[1].

This guide, therefore, provides a detailed overview of established experimental protocols for determining the solubility of boronic acids, which can be readily applied to this compound. Furthermore, it presents the limited available qualitative solubility information and discusses the expected solubility trends based on analogous compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉BN₂O₄ | [2][3] |

| Molecular Weight | 183.96 g/mol | [2][3] |

| CAS Number | 89641-18-9 | [2][3][4][5] |

| Appearance | Solid | [3] |

| Melting Point | 113-117 °C | [3] |

| Purity | 90% - 99.73% | [3][6] |

| Storage Temperature | 2-8°C | [3] |

Solubility Data

| Solvent | Solubility | Method |

| DMSO | 100 mg/mL (543.60 mM) | Requires sonication |

It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product, and the use of newly opened DMSO is recommended.[6]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific organic solvents, two primary methods are recommended: the dynamic (synthetic) method and the OECD 105 shake-flask method.

1. Dynamic (Synthetic) Method

This method is widely used for determining the solubility of boronic acids in organic solvents and involves the visual or instrumental observation of the dissolution of the solid upon controlled heating[7][8].

Principle: A mixture of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. This biphasic sample is then heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample[7][8][9].

Apparatus:

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a light source and detector

-

Heating/cooling circulator[7]

Procedure:

-

Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel. The composition should be known with a high degree of accuracy[7].

-

Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred[7][8].

-

Equilibrium Point Determination: The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus, is recorded as the solid-liquid equilibrium point for that specific mole fraction[7].

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent[7].

2. OECD 105 Shake-Flask Method

This is a robust and widely accepted protocol for determining the solubility of substances and is suitable for compounds with solubilities above 0.01 g/L[1].

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.

Apparatus:

-

Constant temperature shaker bath

-

Flasks with low-adsorption properties

-

Validated analytical method (e.g., HPLC-UV, GC)[1]

Procedure:

-

Equilibration: Add an excess amount of this compound to a flask containing the chosen organic solvent. The amount should be sufficient to ensure a solid phase remains at equilibrium[1].

-

Agitation: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours). A minimum of three flasks should be prepared for reproducibility[1].

-

Phase Separation: After equilibration, the mixture is allowed to stand to let the solid settle. An aliquot of the supernatant is then carefully removed, typically after centrifugation or filtration, to ensure no solid particles are present.

-

Analysis: Determine the concentration of the compound in the clear, saturated solution using a validated analytical method. For a UV-active compound, HPLC-UV is often suitable[1].

-

Calculation: The solubility is reported as the average concentration from the replicate flasks, typically in units of g/L or mg/mL[1].

Expected Solubility Trends

In the absence of specific data, the solubility of this compound can be estimated by considering the properties of analogous compounds, such as phenylboronic acid. Phenylboronic acid is generally soluble in most polar organic solvents[1]. It exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[9].

The presence of the dimethoxypyrimidine moiety in this compound introduces polar functional groups (ethers and nitrogen atoms) which are expected to influence its solubility profile. It is likely to be soluble in polar aprotic solvents like DMSO, as indicated by the available data, and potentially in other polar solvents such as acetone and 3-pentanone. Its solubility in nonpolar solvents like methylcyclohexane is expected to be low[9].

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a boronic acid using the OECD 105 Shake-Flask method.

Caption: Workflow for the OECD 105 Shake-Flask solubility method.

This guide provides a framework for researchers to approach the solubility determination of this compound. While specific data is currently lacking, the outlined experimental protocols and expected trends based on analogous compounds offer a solid starting point for experimental design.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. 2,4-Dimethoxy-5-pyrimidinylboronic acid 90 89641-18-9 [sigmaaldrich.com]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. 2,4-Dimethoxyprimidine-5-boronic acid | 89641-18-9 [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

Stability and Storage of 2,4-Dimethoxypyrimidine-5-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dimethoxypyrimidine-5-boronic acid. Understanding the stability profile of this key building block is critical for ensuring its integrity and performance in research and drug development applications. This document outlines the inherent instability of boronic acids, recommended handling and storage practices, and general methodologies for stability assessment.

Introduction to the Stability of Boronic Acids

Boronic acids are a class of compounds recognized for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, they are also known for their inherent instability under certain conditions. The primary degradation pathways for boronic acids, including this compound, include:

-

Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines. This process is often reversible in the presence of water.

-

Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of various byproducts.

-

Protodeboronation: This is a process where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This pathway can be influenced by factors such as pH, temperature, and the presence of certain metals.[1]

-

Polymerization: Under certain conditions, boronic acids can polymerize.

The stability of a specific boronic acid is influenced by its chemical structure, including the electronic and steric properties of its substituents.

Recommended Storage and Handling Conditions

To maintain the quality and shelf-life of this compound, it is imperative to adhere to proper storage and handling protocols.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in both solid form and in solution.

| Form | Storage Temperature | Recommended Duration | Special Considerations |

| Solid Powder | -20°C | 3 years | Store in a tightly sealed container in a dry and well-ventilated place. Protect from moisture and light. |

| 2-8°C | Shorter-term storage | Suitable for routine use, but for long-term stability, -20°C is recommended. | |

| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents for preparing solutions.[2] |

| -20°C | 1 month | Suitable for short-term storage of solutions.[2] |

Handling Precautions

Arylboronic acids should be handled with care in a laboratory setting.[3] General handling precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Hygroscopicity: Boronic acids can be hygroscopic. Minimize exposure to atmospheric moisture by keeping containers tightly closed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

Experimental Protocols for Stability Assessment

Benchtop Stability Assessment using Quantitative ¹H NMR

This protocol provides a method to evaluate the stability of the solid compound under ambient laboratory conditions.

Methodology:

-

Sample Preparation: Place a known quantity (e.g., 100 mg) of this compound in an open vial on a laboratory bench, exposing it to the ambient atmosphere.

-

Time Points: At designated time intervals (e.g., Day 0, 1, 3, 7, 15, and 30), collect a small aliquot of the solid.

-

NMR Analysis:

-

Accurately weigh the aliquot and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

-

Acquire a quantitative ¹H NMR spectrum.

-

-

Data Analysis:

-

Integrate a characteristic peak of this compound and a peak from the internal standard.

-

Calculate the purity of the boronic acid at each time point relative to the initial time point.

-

Plot the percentage of remaining boronic acid against time to determine the degradation profile.

-

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for the development of stability-indicating analytical methods.

General Conditions for Forced Degradation:

| Stress Condition | Typical Reagents and Conditions |

| Acidic Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C. |

| Basic Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C. |

| Oxidative Degradation | 3% to 30% H₂O₂, room temperature. |

| Thermal Degradation | Stored at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without controlled humidity (e.g., 75% RH). |

| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Analytical Monitoring:

The degradation of the parent compound and the formation of degradation products should be monitored by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Visualization of Stability Concepts

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Factors influencing the stability of this compound.

Caption: A generalized experimental workflow for assessing chemical stability.

Conclusion

The stability of this compound is a critical parameter that can significantly impact its utility in research and development. While inherently susceptible to degradation pathways common to boronic acids, its integrity can be effectively maintained through stringent adherence to recommended storage and handling conditions. For applications requiring a comprehensive understanding of its degradation profile, the implementation of systematic stability studies, including benchtop analysis and forced degradation, is highly recommended. The protocols and information provided in this guide serve as a valuable resource for ensuring the quality and reliability of this compound in scientific endeavors.

References

An In-depth Technical Guide to the Potential Biological Activities of Dimethoxypyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a fundamental heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids. The introduction of dimethoxy substituents to this core structure has given rise to a diverse class of derivatives with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the potential biological activities of dimethoxypyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Anticancer Activity

Dimethoxypyrimidine derivatives have emerged as a promising class of molecules with potential therapeutic applications in oncology. Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanisms of Action

Several mechanisms have been proposed for the anticancer effects of pyrimidine derivatives. One notable example is Trimethoprim , a 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, which is a potent inhibitor of dihydrofolate reductase (DHFR) .[1][2] This enzyme is critical for the synthesis of tetrahydrofolic acid, a precursor required for the production of thymidine and ultimately DNA.[1][2] By inhibiting DHFR, these compounds disrupt DNA synthesis, leading to cell death.[2][3]

Another significant anticancer mechanism involves the inhibition of protein kinases , which are often dysregulated in cancer.[4] Pyrimidine derivatives have been shown to inhibit various kinases, including:

-

PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation.[5][6][7]

-

Mitogen-Activated Protein Kinases (MAPK): The MAPK signaling pathway is a key regulator of gene expression and cell proliferation.[8][9]

-

Phosphatidylinositol 3-kinase (PI3K): This kinase is involved in crucial cellular functions such as cell growth, proliferation, and survival.[10]

Furthermore, some pyrimidine derivatives exert their anticancer effects by inhibiting Topoisomerase IIα , an enzyme that plays a vital role in DNA replication and chromosome segregation.[11]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various dimethoxypyrimidine derivatives against different cancer cell lines, with data presented as the half-maximal inhibitory concentration (IC50).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidine | Not specified | - | [3] |

| 4,6-disubstituted pyrimidines | A549, HCT-116, PC-3, MCF-7 | 1.98 - 5.52 | [12] |

| Thienopyrimidine derivative | T47D, MDA-MB-231 | 6.9 - 10 | [13] |

| Pyridothienopyrimidin-4-one derivative | MCF7, HCT116, PC3 | 1.18 - 8.83 | [7] |

| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates | BALB 3T3 | >1 - 8.37 | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the dimethoxypyrimidine derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3-4 hours.

-

Formazan Solubilization: Remove the media and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value from the dose-response curve.

Antimicrobial Activity

Dimethoxypyrimidine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.

Mechanism of Action

The primary mechanism of antibacterial action for many dimethoxypyrimidine derivatives, such as Trimethoprim, is the inhibition of dihydrofolate reductase (DHFR), which is essential for bacterial DNA synthesis.[1][2][3] Some derivatives may also act by disrupting other essential cellular processes in microorganisms, such as inhibiting the FtsZ protein, which is involved in bacterial cell division.[15][16] The antifungal mechanism is less understood but may involve the disruption of fungal cell membrane integrity or inhibition of key fungal enzymes.[17]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiophenyl-pyrimidine derivative | Gram-positive strains | 24 - 48 | [15] |

| 5-Arylamido-6-cyclopropyl-4-(p-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-ones/thiones | Bacillus subtilis, Staphylococcus aureus | Not specified | [17] |

| Pyrimidine derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus flavus | Not specified | [18] |

Experimental Protocol: Disk Diffusion Assay

The disk diffusion (Kirby-Bauer) method is a widely used technique to assess the susceptibility of bacteria to antimicrobial agents.[19]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly swab the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically place paper disks impregnated with a known concentration of the dimethoxypyrimidine derivative onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 16-18 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. The size of the zone indicates the susceptibility of the bacterium to the compound.

Antiviral Activity

Several dimethoxypyrimidine derivatives have shown promising activity against various viruses, including influenza and herpes simplex virus (HSV).[20][21]

Mechanism of Action

The antiviral mechanisms of dimethoxypyrimidine derivatives can vary. Some compounds may interfere with viral replication by targeting viral enzymes, such as RNA-dependent RNA polymerase. Others may inhibit crucial host cell pathways that are co-opted by the virus for its replication, such as the de novo pyrimidine biosynthesis pathway.[22] The general stages of a viral life cycle that can be targeted include attachment, entry, uncoating, replication, assembly, and release.[14][23]

Quantitative Data: Antiviral Activity

The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response.

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivative with a methoxy group | Influenza A and B | 0.01 - 0.1 | [20] |

| 5-halo-6-methoxy-5,6-dihydro derivatives of 5-[1-methoxy-2-haloethyl]-2'-deoxyuridines | Herpes Simplex Virus Type-1 (HSV-1) | Non-inhibitory | [21] |

| Dihydrotriazine derivatives | Influenza B virus | 0.19 - 39 | [24] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound.[8]

-

Cell Culture: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus and Compound Incubation: Pre-incubate a known amount of virus with serial dilutions of the dimethoxypyrimidine derivative for 1 hour at 37°C.

-

Infection: Infect the cell monolayer with the virus-compound mixture and incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

EC50 Determination: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity

Dimethoxypyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Mechanism of Action

A primary mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible COX-2 isoform, which is upregulated during inflammation.[25] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation. Some pyrimidine derivatives also exhibit inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway .[26][27][28][29] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, these compounds can suppress the inflammatory cascade.

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyrimidine derivative L1 | COX-2 | Comparable to meloxicam | [30] |

| Pyrimidine derivative L2 | COX-2 | Comparable to meloxicam | [30] |

| Thiazolo[4,5-d]pyrimidine derivative | COX-2 | 0.87 | [31] |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 | 0.29 | |

| Pyrimidine derivatives 3 and 4a | COX-2 | 0.85 and 0.65 |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the dimethoxypyrimidine derivatives.

-

Reaction Mixture: In a 96-well plate, combine the enzyme, a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and the test compound.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid.

-

Absorbance Measurement: Monitor the oxidation of TMPD by measuring the increase in absorbance at a specific wavelength (e.g., 610 nm) over time.

-

IC50 Calculation: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

References

- 1. Trimethoprim - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PIM KINASES INHIBITORS AND PYRIMIDINE-BASED ANTICANCER AGENTS [ajps.journals.ekb.eg]

- 5. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijmphs.com [ijmphs.com]

- 9. Rational Design and Synthesis of Diverse Pyrimidine Molecules Bearing Sulfonamide Moiety as Novel ERK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors - Google Patents [patents.google.com]

- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Antimicrobial screening of dihydropyrimidine derivatives. [wisdomlib.org]

- 18. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Trimethoprim | Basicmedical Key [basicmedicalkey.com]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. 5-Hydroxymethyltubercidin exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. mdpi.com [mdpi.com]

- 25. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 30. jmaterenvironsci.com [jmaterenvironsci.com]

- 31. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,4-Dimethoxypyrimidine-5-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of starting materials.

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2,4-Dimethoxypyrimidine-5-boronic acid with various aryl and heteroaryl halides. The resulting 5-aryl-2,4-dimethoxypyrimidine scaffolds are of significant interest in drug discovery as they are present in a variety of biologically active molecules. The pyrimidine core is a key pharmacophore, and its substitution at the 5-position allows for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (in this case, this compound) reacts with the Pd(II) complex in the presence of a base. The pyrimidine moiety is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimal conditions may vary depending on the specific substrates used.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

-

Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., PPh₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate or oil bath

-

Thin Layer Chromatography (TLC) plates and developing system

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0-1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent(s) to the flask via syringe under a positive pressure of inert gas.

-

Catalyst Addition: In a separate vial, weigh the palladium catalyst and any additional ligand. Add the catalyst/ligand mixture to the reaction flask under a stream of inert gas.

-

Reaction: Place the flask in a preheated oil bath or on a heating plate and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2,4-dimethoxypyrimidine.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of pyrimidine derivatives with various aryl boronic acids. While specific data for this compound is limited in the provided search results, the conditions for structurally similar pyrimidine boronic acids and halides offer a strong predictive basis for reaction optimization.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromopyrimidine | 2-Thienylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 75 | [1][2] |

| 5-Bromopyrimidine | 3-Quinolinylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 65 | [1][2] |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | [3] |

| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 85 | [3] |

| 2,4-Dichloropyrimidine | 3-Furanylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 78 | [3] |

| 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane | 95 | 18 | 84 | [1][2] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting

-

Low or No Conversion:

-

Ensure the reaction is performed under strictly anaerobic conditions. Degas solvents thoroughly and maintain a positive pressure of inert gas.

-

The palladium catalyst may be inactive. Use a fresh batch of catalyst or a pre-catalyst.

-

The base may not be strong enough or may be hydrated. Use a freshly opened or dried base.

-

Increase the reaction temperature or time.

-

-

Formation of Homocoupling Products:

-

This is often due to the presence of oxygen. Improve the degassing procedure.

-

Consider using a different palladium catalyst or ligand system.

-

-

Protodeboronation (Loss of the Boronic Acid Group):

-

This can be promoted by excess base or water. Use the minimum effective amount of base and ensure anhydrous conditions if necessary.

-

Lowering the reaction temperature may help.

-

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of 5-aryl-2,4-dimethoxypyrimidines. The provided protocol, based on established procedures for similar substrates, offers a robust starting point for researchers. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve high yields for specific aryl or heteroaryl halides. The versatility of this reaction makes it an invaluable tool in the design and synthesis of novel compounds for drug discovery and development.

References

- 1. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols: 2,4-Dimethoxypyrimidine-5-boronic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxypyrimidine-5-boronic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of complex molecules with therapeutic potential. Its unique electronic properties and the presence of the boronic acid moiety make it a valuable reagent for carbon-carbon bond formation, particularly through Suzuki-Miyaura cross-coupling reactions.[1] This allows for the facile introduction of the 2,4-dimethoxypyrimidine scaffold into a variety of molecular frameworks, leading to the discovery of novel drug candidates.

This document provides detailed application notes on the use of this compound in the development of kinase inhibitors, specifically targeting the p97/VCP ATPase, a critical enzyme in protein homeostasis and a promising target in cancer therapy.[2][3][4][5][6][7] Furthermore, a comprehensive experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided, alongside quantitative data for a synthesized inhibitor and a visual representation of the targeted signaling pathway.

Application: Synthesis of p97/VCP Kinase Inhibitors

Valosin-containing protein (VCP), also known as p97, is an ATPase that plays a crucial role in cellular processes such as protein degradation, DNA repair, and cell cycle regulation.[2] Dysregulation of p97 function is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[3][4][5] The 2,4-dimethoxypyrimidine scaffold has been successfully incorporated into molecules designed to inhibit p97, demonstrating the utility of this compound as a key starting material.

One such example is the development of novel pyrimidine-based inhibitors of p97. By utilizing a Suzuki-Miyaura coupling reaction, the 2,4-dimethoxypyrimidine moiety can be linked to other aromatic or heteroaromatic systems to generate a library of potential inhibitors. The resulting compounds can then be screened for their ability to inhibit p97 ATPase activity and their cytotoxic effects on cancer cell lines.

Quantitative Data: p97 Inhibitor Activity

The following table summarizes the in vitro activity of a novel pyrimidine-based p97 inhibitor containing a boronic acid moiety. This data highlights the potential of this class of compounds in cancer therapy.

| Compound ID | Target | IC50 (nM) | Cell Line | Cell-based IC50 (µM) |

| 17 | p97/VCP | 54.7 | A549 (Non-small cell lung cancer) | 2.80 |

| RPMI8226 (Multiple myeloma) | 0.86 |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a general method for the microwave-assisted Suzuki-Miyaura cross-coupling of a halogenated pyrimidine with an aryl boronic acid, which can be adapted for this compound.

Materials:

-

2,4-Dichloropyrimidine (or other suitable halogenated pyrimidine)

-

Aryl boronic acid (e.g., this compound)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Microwave reactor vials

-

Magnetic stir bars

Procedure:

-

Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine 2,4-dichloropyrimidine (1.0 mmol), the aryl boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at 120°C for 30 minutes.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-2,4-dimethoxypyrimidine.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p97/VCP-mediated protein degradation pathway, a key target in cancer therapy, and a general workflow for the synthesis and evaluation of inhibitors derived from this compound.

Caption: The p97/VCP signaling pathway in protein homeostasis and its inhibition.

Caption: Workflow for synthesis and evaluation of p97 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. What are VCP inhibitors and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Targeting p97 to Disrupt Protein Homeostasis in Cancer [frontiersin.org]

- 4. p97-Containing Complexes in Proliferation Control and Cancer: Emerging Culprits or Guilt by Association? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p97: An Emerging Target for Cancer, Neurodegenerative Diseases, and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Dimethoxypyrimidine-5-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,4-dimethoxypyrimidine-5-boronic acid as a key building block in the synthesis of potent and selective kinase inhibitors. The pyrimidine scaffold is a well-established pharmacophore in numerous approved and investigational kinase inhibitors, and the 2,4-dimethoxy substitution pattern offers versatile handles for creating diverse chemical libraries for drug discovery.

Introduction to 2,4-Dimethoxypyrimidine in Kinase Inhibition

The pyrimidine core is a prevalent motif in small molecule kinase inhibitors, which are crucial in treating various diseases, particularly cancer. The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. The 2,4-dimethoxypyrimidine moiety, specifically, can be further functionalized, often by converting the methoxy groups to other functionalities like amines, to modulate potency, selectivity, and pharmacokinetic properties. The C5-boronic acid group enables the facile introduction of this valuable scaffold onto a wide range of aromatic and heteroaromatic systems via Suzuki-Miyaura cross-coupling reactions.

Targeted Kinase Families

Kinase inhibitors derived from 2,4-disubstituted pyrimidine scaffolds have shown activity against a range of important kinase targets implicated in cancer and other diseases. These include, but are not limited to:

-

Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are prime targets in oncology.

-

p21-Activated Kinases (PAKs): Involved in cell motility, survival, and proliferation, PAKs are implicated in cancer metastasis.

-

Phosphoinositide 3-Kinases (PI3Ks): A key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

-